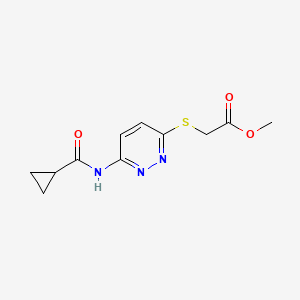
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects . The downstream effects of these pathways would depend on the specific targets of the compound.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties . The specific effects of this compound would depend on its targets and mode of action.
生物活性
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C12H15N3O3S
- Molecular Weight : Approximately 281.33 g/mol
- CAS Number : 1021254-43-2
The compound features a methyl ester group, a cyclopropanecarboxamide moiety, and a pyridazine ring linked via a thioether bond. These structural characteristics contribute to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds containing pyridazine rings exhibit various biological activities, particularly anticancer effects. This compound has shown potential in inhibiting tumor cell growth. The compound's mechanism may involve the modulation of specific signaling pathways and interactions with molecular targets such as enzymes and receptors.
| Study | Cell Line | GI50 (µg/mL) | Effect |
|---|---|---|---|
| U937 | 46.5 ± 4.94 | Antiproliferative activity observed | |
| MCF-7 | Not specified | Inhibition of cell viability |
In vitro studies have demonstrated that the compound can induce growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The pyridazine moiety may interact with enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : The compound could alter receptor signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Cyclopropanecarboxamido Group : This step involves reacting the pyridazine derivative with cyclopropanecarboxylic acid.
- Thioether Formation : The final step involves creating the thioether linkage with the acetate group.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds that share structural features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-(4-hydroxyphenyl)propionate | Contains a phenolic group | Exhibits antioxidant properties |
| Cyclopropanecarboxamide | Simple amide structure | Used in various synthetic applications |
| Pyridazinone Derivatives | Contains a pyridazinone ring | Known for anti-inflammatory effects |
This compound stands out due to its specific combination of structural elements that may confer distinct biological activities not present in other similar compounds .
特性
IUPAC Name |
methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-17-10(15)6-18-9-5-4-8(13-14-9)12-11(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURCOWVSSXUIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













